H-Gly-Arg-Pna 2HCl

Beschreibung

Significance of H-Gly-Arg-Pna 2HCl as a Peptide Substrate in Enzymology

This compound serves as a crucial chromogenic substrate for a variety of proteolytic enzymes, including proteases and peptidases. iris-biotech.dechemimpex.com The compound is designed such that upon enzymatic cleavage of the peptide bond, the p-nitroanilide (pNA) moiety is released. caymanchem.combiosynth.com Free pNA is a chromophore that absorbs light strongly at approximately 405 nm, producing a yellow color. caymanchem.combiosynth.com This color change can be monitored spectrophotometrically, with the rate of pNA release being directly proportional to the enzyme's catalytic activity. diapharma.com

The significance of this compound lies in its ability to provide clear, quantifiable results for enzyme assays, making it an indispensable tool for studying enzyme kinetics, characterizing enzyme specificity, and screening for enzyme inhibitors. chemimpex.combiosynth.com Its specific Gly-Arg sequence makes it a valuable substrate for enzymes that preferentially cleave after an arginine residue. caymanchem.com

Historical Context of Chromogenic and Fluorogenic Peptide Substrate Development

The development of synthetic peptide substrates marked a significant advancement in enzymology. Prior to their advent, researchers relied on natural protein substrates, which often presented challenges due to their complexity, heterogeneity, and the difficulty in obtaining quantifiable results. diapharma.com Chromogenic peptide substrates were first introduced into research laboratories in the early 1970s, revolutionizing the study of various enzyme systems. diapharma.comnih.gov

These synthetic substrates were engineered to mimic the recognition sequences of natural substrates but incorporated a detectable label, such as p-nitroaniline. diapharma.com This innovation allowed for simpler, more reproducible, and high-throughput assays, moving beyond cumbersome methods that often required complex separation steps. diapharma.comnih.gov The initial focus was on enzymes of the coagulation and fibrinolytic systems, where these substrates quickly became instrumental in developing assays for enzymes, proenzymes, and inhibitors. nih.govnih.gov Following the success of chromogenic substrates, fluorogenic and luminogenic substrates were subsequently developed, offering even higher sensitivity and broader dynamic ranges for certain applications. biosynth.com

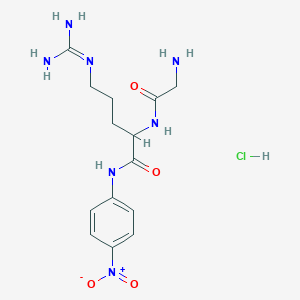

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFMNXNZZCRYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585171 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-61-0 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Substrate Specificity of H Gly Arg Pna 2hcl

Fundamental Mechanisms of Enzymatic Hydrolysis by Proteases

The utility of H-Gly-Arg-Pna 2HCl as a chromogenic substrate stems from the fundamental principles of protease-mediated hydrolysis and the spectrophotometric detection of the released p-nitroaniline (pNA) moiety.

Specificity of Peptide Bond Cleavage by Target Enzymes

Proteases are enzymes that catalyze the hydrolysis of peptide bonds within proteins and peptides. Their catalytic action is highly specific, determined primarily by the amino acid sequence surrounding the scissile bond and how this sequence fits into the enzyme's active site diapharma.com. For this compound, the core recognition sequence is Glycyl-Arginine (Gly-Arg, or GR). Different proteases exhibit distinct preferences for the amino acid residues at the P1, P2, and other positions relative to the cleavage site. For instance, thrombin is known to preferentially cleave peptide bonds following a Gly-Arg sequence caymanchem.com. The precise interaction between the substrate's amino acid sequence and the enzyme's active site dictates the efficiency and specificity of the hydrolytic reaction diapharma.com.

Principles of p-Nitroaniline Release and its Detection

This compound functions as a chromogenic substrate because it contains p-nitroaniline (pNA) linked via an amide bond to the C-terminus of the arginine residue. Upon enzymatic hydrolysis by a specific protease, this amide bond is cleaved, liberating free p-nitroaniline caymanchem.com. Free pNA is a chromophore, meaning it absorbs light in the visible spectrum. Its release results in a distinct yellow color in the solution, which can be quantified spectrophotometrically caymanchem.com. The absorbance of pNA is typically measured at a wavelength of 405 nm, where the signal from the product is maximized and distinct from the absorption of the intact substrate, which has an absorbance maximum at 316 nm diapharma.com. This colorimetric change provides a direct and quantifiable measure of the enzyme's activity over time caymanchem.comdiapharma.com.

Comprehensive Substrate Specificity Profiling of this compound

This compound exhibits substrate specificity towards a range of proteases, making it a valuable tool for studying their enzymatic activities.

Dipeptidyl Peptidases (DPP I, DPP II) and Porphyromonas gingivalis Dipeptidyl Peptidase Hydrolysis of this Compound

H-Gly-L-Arg-pNA (the active component of this compound) serves as a chromogenic substrate for Dipeptidyl Peptidase I (DPP I), also known as cathepsin C, and Dipeptidyl Peptidase II (DPP II) iris-biotech.de. DPP I is characterized as a dipeptidyl aminopeptidase (B13392206) iris-biotech.de.

Furthermore, H-Gly-L-Arg-pNA is also a substrate for dipeptidyl peptidases produced by Porphyromonas gingivalis iris-biotech.de. P. gingivalis is an anaerobic, asaccharolytic bacterium implicated in chronic periodontitis, which relies on the uptake and metabolism of short oligopeptides as essential carbon and energy sources nih.govresearchgate.net. This bacterium possesses a complex proteolytic system, including multiple dipeptidyl peptidases such as DPP4, DPP5, DPP7, and DPP11, which are crucial for cleaving dipeptides from the N-terminus of polypeptides researchgate.net. While some P. gingivalis DPPs, like DPPIV (a homologue of mammalian DPPIV), show a preference for proline or alanine (B10760859) at the P1 position, the general function of these enzymes is to process dipeptides nih.govplos.orgresearchgate.net. The ability of P. gingivalis dipeptidyl peptidase to hydrolyze this compound underscores its role in the bacterium's amino acid metabolism iris-biotech.deresearchmap.jp.

Thrombin-mediated Hydrolysis of this compound

This compound is recognized as a colorimetric substrate for thrombin, a key enzyme in the coagulation cascade caymanchem.comglpbio.commolnova.com. Thrombin specifically interacts with and cleaves the peptide bond following the Gly-Arg (GR) sequence within the substrate caymanchem.com. This cleavage event leads to the release of p-nitroaniline, which can then be quantitatively measured at 405 nm to determine thrombin activity caymanchem.com. Research into thrombin-catalyzed hydrolysis of similar oligopeptide p-nitroanilides has provided insights into the enzyme's kinetic mechanisms, suggesting the involvement of two-proton bridges at the rate-determining transition state mdpi.comnih.gov. The efficiency of this compound as a thrombin substrate makes it useful for assessing thrombin activity in various experimental settings caymanchem.com.

Factor Xa Activity using this Chromogenic Substrate

While this compound can serve as a building block for designing test substrates for Coagulation Factor Xa iris-biotech.de, the most thoroughly characterized chromogenic substrate for Factor Xa activity, as detailed in the provided references, is Z-D-Arg-Gly-Arg-pNA 2HCl (also known as S-2765) diapharma.comnih.govcaymanchem.comnih.govchemicalbook.comcoachrom.comnih.govloxo.de. Factor Xa preferentially recognizes and cleaves the Arg-Gly-Arg (RGR) peptide sequence of this substrate, leading to the liberation of p-nitroaniline diapharma.comcaymanchem.comchemicalbook.com.

The hydrolysis of Z-D-Arg-Gly-Arg-pNA 2HCl by Factor Xa is a well-studied reaction. Kinetic analyses, including proton inventory studies, indicate the formation of two-proton bridges at the active site's transition state, specifically between Ser195 OγH and His57 Nε2, and His57 Nδ1 and Asp102 COOβ- nih.gov. The rate-determining step in this process is largely attributed to the cleavage of the C-N bond and the departure of the pNA leaving group, with solvent rearrangement also contributing to this step nih.gov.

The table below summarizes the reported specificities of this compound and the related chromogenic substrate S-2765.

| Substrate Name | Target Enzyme(s) | Cleavage Sequence | Detection Method |

| This compound | Dipeptidyl Peptidase I (DPP I) iris-biotech.de | Gly-Arg | Colorimetric (405 nm) caymanchem.com |

| Dipeptidyl Peptidase II (DPP II) iris-biotech.de | Gly-Arg | Colorimetric (405 nm) caymanchem.com | |

| Porphyromonas gingivalis Dipeptidyl Peptidase iris-biotech.de | Gly-Arg | Colorimetric (405 nm) caymanchem.com | |

| Thrombin caymanchem.comglpbio.commolnova.com | Gly-Arg | Colorimetric (405 nm) caymanchem.com | |

| Z-D-Arg-Gly-Arg-pNA 2HCl (S-2765) | Factor Xa diapharma.comcaymanchem.comchemicalbook.comcoachrom.comloxo.de | Arg-Gly-Arg | Colorimetric (405 nm) diapharma.comcaymanchem.com |

Horseshoe Crab Clotting Enzyme Studies with this compound

This compound has been identified as a chromogenic substrate for the horseshoe crab clotting enzyme. amadischem.com Research has demonstrated that endotoxin-activated hemocyte lysates from horseshoe crabs (genera Tachypleus and Limulus) possess amidase activity capable of hydrolyzing chromogenic substrates featuring a COOH-terminal Gly-Arg sequence. wikipedia.org This amidase activity is directly attributable to the clotting enzyme present in the lysate. wikipedia.org The measurement of this endotoxin-induced amidase activity provides a method for determining bacterial endotoxin (B1171834) concentrations. wikipedia.org

The horseshoe crab's coagulation cascade is initiated by serine proteases such as Factor C and Factor G, which are activated by lipopolysaccharides (LPS) or (1,3)-β-D-glucan, respectively. The clotting enzyme subsequently cleaves coagulogen at specific arginine residues (Arg-38 and Arg-66), leading to the release of peptide C and the formation of coagulin (B1577449) chains, which then interlink to form a gel. The interaction of this compound with this system highlights its utility in understanding and quantifying the activity of these crucial enzymes in innate immunity.

Broad Spectrum Serine Protease Activity with this compound

This compound is predominantly recognized as a colorimetric substrate for thrombin . netascientific.comnih.govciteab.com Thrombin specifically cleaves the Gly-Arg (GR) peptide bond within the substrate, leading to the release of pNA and a measurable color change. nih.govciteab.com

Beyond thrombin, this compound and its structural analogs have demonstrated activity with a broad spectrum of serine proteases. It functions as a building block for test substrates for enzymes including:

Coagulation Factor Xa (FXa) amadischem.com

Coagulation Factor XIIa (FXIIa) amadischem.com

t-Plasminogen Activator (tPA) amadischem.com

u-Plasminogen Activator (uPA) amadischem.com

Envelysin amadischem.com

C1 Esterase Inhibitor amadischem.com

Trypsin amadischem.com

Matriptase amadischem.com

Dipeptidylpeptidase I (Cathepsin C) amadischem.com

Dipeptidylpeptidase II amadischem.com

Porphyromonas gingivalis dipeptidyl peptidase amadischem.com

For instance, N-α-Z-D-Arg-Gly-Arg-pNA·2HCl (S-2765), a closely related chromogenic substrate, is highly sensitive to both Factor Xa and trypsin. This broad reactivity underscores the versatility of the Gly-Arg-pNA motif in probing the activity of various serine proteases involved in diverse physiological processes, including coagulation and fibrinolysis.

Table 1: Selectivity of this compound and Related Chromogenic Substrates for Serine Proteases

| Enzyme Target | Substrate Example | Cleavage/Sensitivity | Reference |

| Thrombin | This compound | High | netascientific.comnih.govciteab.com |

| Factor Xa | This compound (as building block), S-2765 | High | amadischem.com |

| Trypsin | This compound (as building block), S-2765 | High | amadischem.com |

| Horseshoe Crab Clotting Enzyme | This compound (as building block), Gly-Arg-pNA | Yes | amadischem.comwikipedia.org |

| Factor XIIa | This compound (as building block) | Yes | amadischem.com |

| Plasminogen Activators (tPA, uPA) | This compound (as building block) | Yes | amadischem.com |

| Matriptase | This compound (as building block) | Yes | amadischem.com |

Molecular Determinants of Enzyme-Substrate Recognition for this compound

The specific interactions between this compound and the active sites of serine proteases dictate its substrate specificity and catalytic efficiency. These interactions involve precise conformational fits and specific amino acid residue orientations within the enzyme's active site.

Active Site Conformational Fit and Amino Acid Residue Orientations

Serine proteases, characterized by their catalytic triad, oxyanion hole, and intricate binding sites, facilitate the hydrolysis of peptide substrates. The recognition of this compound by these enzymes is primarily driven by the interaction of its Gly-Arg sequence with the enzyme's S1 and S2 subsites.

Detailed studies on the Factor Xa-catalyzed hydrolysis of N-α-Z-D-Arg-Gly-Arg-pNA·2HCl (S-2765) provide insights into these molecular determinants. The reaction involves the formation of two-proton bridges at the transition state. These bridges occur between the Ser195 OγH and His57 Nε2, and between His57 Nδ1 and Asp102 COOβ- within the enzyme's active site. This highlights the crucial role of specific hydrogen bonding networks in stabilizing the transition state during catalysis. The rate-determining step in these reactions is often the cleavage of the C-N bond and the subsequent departure of the p-nitroanilide leaving group, which may be accompanied by solvent rearrangement.

For arginine-containing substrates like this compound, the guanidine (B92328) moiety of the P1 arginine residue typically forms a strong ionic interaction with the Asp-189 carboxylate located in the S1 subsite of the protease. The S2 subsite, often defined by residues such as His-57, can accommodate the P2 glycine (B1666218) residue. However, larger residues at the P2 position might necessitate conformational adjustments, such as a rearrangement of the histidine moiety, to fit within this site. The precise alignment of the P1, P2, and P3 residues of the substrate within the enzyme's active site in a substrate-like manner is fundamental for effective proteolytic cleavage. Furthermore, differences in active site composition, such as the presence of Glu192 in thrombin versus Gln192 in Factor Xa, can influence the enzyme's discrimination between various inhibitors and chromogenic substrates. These molecular interactions collectively determine the specificity and efficiency with which this compound is recognized and cleaved by its target proteases.

Table 2: Key Active Site Interactions for Gly-Arg-pNA Substrates

| Enzyme (Example) | Substrate Binding Site | Key Residue Interactions (P1-P3) | Molecular Mechanism | Reference |

| Factor Xa | S1, S2, S3 subsites | Arg (P1) with Asp-189 (S1), Gly (P2) with His-57 (S2) | Two-proton bridges (Ser195 OγH-His57 Nε2, His57 Nδ1-Asp102 COOβ-); C-N bond cleavage, pNA departure | |

| Thrombin | S1, aryl binding site | Arg (P1) with S1 site; H-bonds to His57, Ser214 | Influence of Glu192 at active site |

Kinetic Analysis and Mechanistic Enzymology Utilizing H Gly Arg Pna 2hcl

Quantitative Determination of Enzyme Kinetic Parameters with this Substrate

H-Gly-Arg-Pna 2HCl serves as a valuable tool for determining fundamental enzyme kinetic parameters, providing insights into enzyme efficiency and substrate specificity. The hydrolysis of chromogenic peptide substrates like this compound generally adheres to Michaelis-Menten kinetics. diapharma.comdiapharma.com

Michaelis-Menten Constants (Km) Derivation

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). researchgate.net For this compound, Km values are derived by measuring the initial rates of pNA release at various substrate concentrations while keeping the enzyme concentration constant. ru.nl These initial rate data are then fitted to the Michaelis-Menten equation, typically through non-linear regression analysis. A low Km value indicates a high affinity of the enzyme for the substrate. nih.gov

Catalytic Turnover Rates (Vmax, kcat) Calculation

The maximum reaction velocity (Vmax) is determined from the same initial rate experiments used for Km derivation, representing the rate when the enzyme is saturated with substrate. ru.nl The catalytic turnover rate (kcat), also known as the turnover number, is a measure of the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated by dividing Vmax by the total enzyme concentration (kcat = Vmax/[E]). researchgate.netru.nlloxo.defu-berlin.de The release of pNA from this compound is typically measured spectrophotometrically at 405 nm, where the change in absorbance per minute (ΔA/min) is directly proportional to the enzyme activity and thus Vmax. tandfonline.comportlandpress.com

While specific Km and kcat values for this compound with various enzymes are not universally available in all general product descriptions, the methodology is well-established and analogous to other chromogenic substrates. For illustrative purposes, kinetic parameters for other chromogenic substrates with relevant enzymes are often reported, demonstrating the type of data obtained:

Table 1: Illustrative Kinetic Parameters for Chromogenic Substrates

| Substrate (Example) | Enzyme (Example) | Km (µM) | kcat (s⁻¹) | Reference |

| Z-D-Arg-Gly-Arg-pNA (S-2765) | Human Factor Xa | 60 | 5441 min⁻¹ (90.7 s⁻¹) | loxo.de |

| H-D-Phe-Pip-Arg-pNA (S-2238) | Human Thrombin | 14.36 | 823.53 min⁻¹ (13.7 s⁻¹) | loxo.de |

| Pyroglu-Gly-Arg-pNA (S-2444) | Urokinase | 6 | 1.3 x 10⁻¹⁰ µM/min (low) | loxo.de |

| Pyro-Glu-Gly-Arg-pNA (S-2444) | Plasmin | 0.413 | 0.028 | researchgate.net |

Note: These values are for analogous chromogenic substrates and serve to illustrate the type of data derived from such kinetic analyses. This compound is used in similar experimental setups.

Advanced Progress Curve Methods for Kinetic Parameter Estimation

Beyond initial rate measurements, advanced progress curve methods can be employed for a more comprehensive kinetic analysis using this compound. These methods involve monitoring the reaction's progress over an extended period, generating a wealth of time-course data points. nih.govscispace.com Software tools, such as DYNAFIT, can then be utilized to fit these extensive datasets to complex kinetic models, including multi-step mechanisms (e.g., a three-step consecutive mechanism). nih.gov This approach allows for the calculation of individual rate constants for each step of the enzymatic reaction, providing a more detailed understanding of the catalytic process. nih.govscispace.com Such studies can also reveal solvent isotope effects and the involvement of proton bridges in the transition state, offering deeper insights into the enzyme's mechanism. nih.govscispace.comnih.gov

Biochemical Characterization of Enzyme Inhibition Using this compound

This compound is an invaluable substrate for characterizing enzyme inhibition, a critical aspect of drug discovery and mechanistic enzymology. Its chromogenic nature simplifies the detection of enzyme activity modulation by inhibitors. biosynth.com

Competitive Inhibition Kinetic Studies

In competitive inhibition studies, this compound is used as the substrate to assess how potential inhibitors compete with the substrate for binding to the enzyme's active site. nih.gov Experiments involve measuring enzyme activity (pNA release) in the presence of varying concentrations of both the substrate and the inhibitor. nih.gov The characteristic signature of competitive inhibition is an increase in the apparent Km value for the substrate, while the Vmax remains unchanged. [General knowledge] By analyzing the kinetic data, inhibition constants (Ki) can be determined, quantifying the affinity of the inhibitor for the enzyme. The specific interactions enabled by the structure of this compound contribute to the precision of these experimental outcomes. netascientific.com

High-Throughput Inhibitor Screening Methodologies

The colorimetric readout provided by the hydrolysis of this compound makes it highly suitable for high-throughput inhibitor screening (HTS) methodologies. netascientific.comtandfonline.com In HTS, numerous potential inhibitory compounds can be rapidly evaluated for their effect on enzyme activity. Assays are typically conducted in multi-well microplates, with pNA formation monitored at 405 nm, allowing for quick and efficient assessment of compound libraries. portlandpress.com This high-throughput capability is essential in pharmaceutical research for identifying novel drug candidates that target specific enzymes involved in various physiological and pathological processes. netascientific.com The simplicity of the chromogenic assay streamlines the screening process, making it amenable to automation and large-scale compound evaluation. tandfonline.com

Methodological Approaches in Research Employing H Gly Arg Pna 2hcl

Development and Optimization of Spectrophotometric and Fluorometric Assays

The enzymatic hydrolysis of H-Gly-Arg-Pna 2HCl by proteases results in the release of p-nitroaniline (pNA), a chromophore that can be detected and quantified using spectrophotometric and fluorometric methods. This characteristic is fundamental to its application in enzyme kinetics and inhibitor screening.

The most common method for monitoring the enzymatic activity of proteases using this compound is by measuring the increase in absorbance at 405 nm. taylorandfrancis.comasm.org This wavelength corresponds to the absorbance of the liberated p-nitroaniline (pNA) molecule upon cleavage of the amide bond by the enzyme. medchemexpress.eunih.gov The substrate itself is colorless, ensuring that the change in absorbance is directly proportional to the amount of pNA produced and, consequently, to the enzyme's activity. taylorandfrancis.com

This technique is widely employed for its simplicity and reliability in determining the kinetic parameters of enzymes like thrombin and other trypsin-like proteases. medchemexpress.eupnas.org The rate of hydrolysis is followed by continuously monitoring the increase in absorbance over time, often using a temperature-controlled microplate reader for high-throughput screening. asm.orgnih.gov

It is important to note that the molar extinction coefficient of pNA, and thus the absorbance, can be influenced by the composition of the solution, including ionic strength and the presence of additives like albumin or dimethyl sulfoxide (B87167) (DMSO). nih.govtandfonline.com For instance, the molar absorptivity of pNA at 405 nm can increase by approximately 5% in the presence of 10% DMSO. tandfonline.com While the absorption maximum of free pNA is at 380 nm, measurements are often taken at 405 nm to minimize interference from the unhydrolyzed substrate, which has an absorption maximum around 315 nm. sigmaaldrich.com

Table 1: Reported Molar Extinction Coefficients of p-Nitroaniline

In addition to spectrophotometry, fluorometric methods can be employed for the detection of p-nitroaniline released from this compound. While p-nitroaniline itself is not intrinsically fluorescent, its presence can be detected through fluorescence quenching or by using specific fluorescent probes. mdpi.comnih.gov

One approach involves the use of fluorescent nanoparticles that exhibit a decrease in fluorescence intensity upon interaction with p-nitroaniline. For example, mixed metal tungstate (B81510) nanocomposites have been shown to be sensitive to p-nitroaniline, with a quenching effect of up to 98%. mdpi.com Similarly, europium-based metal-organic frameworks and cadmium telluride quantum dots have been developed as fluorescent sensors for the selective detection of p-nitroaniline, demonstrating significant fluorescence quenching upon binding. emerald.comrsc.org

Another strategy involves the design of molecular probes that contain both a chromogenic unit (like p-nitroanilide) and a fluorescent unit. In such probes, the fluorescence is initially quenched. Enzymatic cleavage of the p-nitroanilide releases the quenching effect, resulting in an increase in fluorescence. mdpi.com This "turn-on" fluorescence provides a sensitive method for monitoring enzyme activity. mdpi.com For instance, a probe containing l-phenylalanine (B559525) p-nitroanilide and l-lysin 4-methylcoumaryl-7-amide allows for the detection of proteases like trypsin and papain through the blue-fluorescence emission of the released 7-amino-4-methylcoumarin (B1665955) (AMC). mdpi.com

Optimization of Enzyme Assay Conditions with this compound

To ensure accurate and reproducible results, the conditions of the enzyme assay must be carefully optimized. Key parameters that influence the rate of enzymatic hydrolysis of this compound include pH, temperature, and the ionic strength and composition of the buffer.

The pH of the reaction mixture is a critical factor that affects the activity of proteases. Most serine proteases, which are common targets for assays using this compound, exhibit optimal activity in the neutral to alkaline pH range, typically between 7.3 and 9.3. tandfonline.com For example, the optimal pH for the hydrolysis of a similar substrate, H-Arg-pNa, by an arginine aminopeptidase (B13392206) from Streptococcus gordonii was found to be 6.5, with activity detected over a broad range from pH 4.0 to 10.0. nih.gov In another study, the optimal pH for the hydrolysis of Gly-Pro-pNa by a dipeptidyl-peptidase from the same organism was 8.0. asm.orgnih.gov

The choice of buffer is also crucial, with Tris (trihydroxymethylaminomethane) buffer, at a concentration of 0.05 or 0.1 mol/l, being commonly used due to its buffering capacity in the optimal pH range for many serine proteases. tandfonline.com It's important to consider that the pH of Tris buffer is temperature-dependent. tandfonline.com Some proteases may even exhibit multiple pH optima, which can reflect conformational changes in the enzyme that favor substrate binding and catalysis. mdpi.com

Table 2: Examples of Optimal pH for Protease Activity with p-Nitroanilide Substrates

Temperature significantly influences the rate of enzyme-catalyzed reactions. For most assays, a standard temperature of 37°C is used to mimic physiological conditions. asm.orgnih.govnih.gov However, the optimal temperature can vary depending on the specific enzyme. For instance, the optimal temperature for the hydrolysis of Gly-Pro-pNa by a dipeptidyl-peptidase from S. gordonii was found to be between 45 and 50°C. asm.orgnih.gov A protease from Cyamopsis tetragonoloba showed an optimum temperature of 60°C. jabonline.in

It is also important to consider the thermal stability of the enzyme. While higher temperatures may increase the initial reaction rate, they can also lead to enzyme denaturation and loss of activity over time. For example, the purified dipeptidyl-peptidase from S. gordonii was unstable over a 15-hour period at 37°C and 25°C, showing a complete loss of activity. asm.orgnih.gov Therefore, the chosen assay temperature should represent a balance between optimal activity and enzyme stability for the duration of the experiment.

The ionic strength and composition of the buffer can affect both the enzyme's activity and the absorbance of the p-nitroaniline product. nih.govtandfonline.com The absorption spectrum of p-nitroaniline can be red-shifted with increasing ionic strength, which can alter the extinction coefficient at a fixed wavelength. nih.gov

The buffer composition can also directly impact enzyme activity. Assays are often performed in buffers like Tris-HCl, sometimes supplemented with salts such as CaCl₂. asm.orgnih.govnih.gov The presence of certain ions can be essential for enzyme activity or stability. For example, a protease from Cobetia amphilecti required the presence of NaCl or KCl for optimal activity. mdpi.com Conversely, some metal ions can be inhibitory. mdpi.com Therefore, it is essential to standardize the buffer composition and ionic strength to ensure consistent and comparable results.

Role of Co-solvents in Assay Performance

The inclusion of co-solvents in enzyme assays utilizing this compound can be critical for achieving optimal assay conditions and obtaining reliable kinetic data. The primary reasons for incorporating co-solvents include enhancing substrate solubility and modulating enzyme activity.

Substrate solubility can be a limiting factor in enzyme kinetic studies, especially when the Michaelis constant (Km) is high, necessitating high substrate concentrations for saturation kinetics. nih.gov In some cases, achieving full enzyme saturation is not feasible without the use of co-solvents at concentrations greater than 1%. nih.gov For instance, in studies involving certain serine proteases, the prohibitively high absorbance of pNA at high substrate concentrations, coupled with Km values in the millimolar range, makes the use of co-solvents a practical necessity. nih.gov

Co-solvents can also influence the kinetic parameters of the enzymatic reaction. A study on the Factor Xa-catalyzed hydrolysis of a similar substrate, N-α-Z-D-Arg-Gly-Arg-pNA·2HCl, investigated the effects of deuterium (B1214612) oxide (D2O) as a co-solvent. nih.gov The results indicated a significant dependence of the kinetic rate constants on the concentration of D2O in the buffer. nih.gov Specifically, a gradual increase in D2O content led to changes in the rate constants for both the acylation and deacylation steps of the reaction. nih.gov This highlights the importance of carefully selecting and controlling the concentration of co-solvents to ensure consistent and interpretable results.

Commonly used co-solvents in enzyme assays include dimethylformamide (DMF) and various alcohols. In one study, chromogenic peptide solutions were prepared by dissolving the substrate in DMF before adding it to the reaction mixture. nih.govresearchgate.net The choice of co-solvent and its concentration must be carefully optimized for each specific enzyme and substrate pair to avoid denaturation of the enzyme or interference with the reaction mechanism.

Table 1: Effect of Co-solvent (D2O) on Kinetic Parameters of Factor Xa-catalyzed Hydrolysis

| D2O Concentration | Effect on Acylation Rate (k2) | Effect on Deacylation Rate (k3) |

| Increasing | Moderate dependence | Strong dependence |

This table is illustrative and based on findings related to a similar substrate, highlighting the principle of co-solvent effects. Actual values would be specific to the experimental conditions. nih.gov

Data Analysis and Validation in Enzyme Assay Research

Rigorous data analysis and validation are paramount to ensure the scientific validity of findings from enzyme assays involving this compound.

Strategies for Ensuring Reproducibility and Accuracy in Kinetic Measurements

Ensuring the reproducibility and accuracy of kinetic measurements is a cornerstone of reliable enzyme research. Several strategies are employed to achieve this:

Standardized Conditions: All kinetic analyses must be performed under strictly standardized conditions. diapharma.com This includes maintaining a stable and well-defined temperature, as enzyme kinetics are highly temperature-dependent. diapharma.com For instance, many studies specify a reaction temperature of 37°C. nih.govresearchgate.netdiapharma.com The pH of the buffer system is another critical parameter that must be carefully controlled and consistently reported. diapharma.com

Replicate Measurements: Data should be collected from multiple independent experiments, and within each experiment, measurements should be performed in triplicate. nih.gov This allows for the calculation of means and standard deviations, providing a measure of the variability and precision of the data. nih.gov

Kinetic Modeling: For complex reaction mechanisms, such as the three-step hydrolysis catalyzed by some proteases, advanced data analysis techniques are necessary. nih.gov Fitting time-course data from multiple experiments to an integrated rate equation can provide more accurate estimates of the individual elementary rate constants than traditional initial rate methods. nih.gov Software like DYNAFIT has been used for this purpose, allowing for the analysis of a large number of data points to yield robust kinetic parameters. nih.gov

Control Experiments: The inclusion of appropriate controls is essential. This may involve running reactions without the enzyme to measure the rate of non-enzymatic substrate hydrolysis or using known inhibitors to confirm the specificity of the enzymatic activity being measured. researchgate.net

Calibration and Standardization Protocols for Enzyme Activity Determination

To accurately determine enzyme activity, calibration and standardization protocols are indispensable. The concentration of the product, p-nitroaniline (pNA), is typically determined by measuring its absorbance at a specific wavelength, most commonly 405 nm. pentapharm.comnih.govdiapharma.com

Molar Absorptivity of pNA: A precise value for the molar absorptivity (extinction coefficient) of pNA under the specific assay conditions (pH, temperature, buffer composition) is required to convert the rate of change in absorbance to the rate of product formation in molar units. nih.gov It has been noted that the molar absorptivity of pNA can vary with assay conditions, such as the presence of co-solvents like PEG4000. nih.gov For example, one study reported a molar absorptivity of 9,420 M⁻¹cm⁻¹ at 405 nm and pH 8.4, while another careful measurement under slightly different conditions yielded a value 6% higher. nih.gov

Standard Curves: In some applications, a standard curve is generated using known concentrations of pNA. This allows for the direct conversion of absorbance readings to product concentration.

Enzyme Standards: For clinical or quality control assays, the use of enzyme standards with known activity is common. In calibrated automated thrombography (CAT), for example, each thrombin generation sample is compared to a parallel sample containing a fixed amount of thrombin with constant activity. ru.nl This continuous calibration significantly reduces inter-assay variability. ru.nl

Substrate Concentration and Purity: The concentration of the this compound stock solution should be accurately determined. diapharma.com The purity of the substrate is also crucial, as impurities could potentially inhibit the enzyme or interfere with the assay. diapharma.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the substrate. sigmaaldrich.com

Table 2: Reported Molar Absorptivity Values for p-Nitroaniline (pNA)

| pH | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Reference |

| 8.4 | 405 | 9,420 ± 100 | nih.gov |

| 7.8 | 405 | 10,040 | nih.gov |

This table illustrates the importance of using a molar absorptivity value determined under conditions that closely match the experimental setup.

Research Applications of H Gly Arg Pna 2hcl in Diverse Biological Contexts

Coagulation and Fibrinolysis System Research Utilizing this Substrate

Chromogenic substrates are indispensable tools for assessing the activity of serine proteases involved in blood coagulation and fibrinolysis, offering a precise and quantifiable method to study these complex cascades.

H-Gly-Arg-Pna 2HCl (H-Gly-Arg-pNA dihydrochloride) serves as a chromogenic substrate for the measurement of thrombin activity molnova.com. Thrombin, a crucial enzyme in the coagulation cascade, cleaves this peptide substrate, leading to the release of the chromophoric group pNA. The rate of pNA release, monitored by absorbance at 405 nm, is directly proportional to the thrombin activity in the sample molnova.com. This allows for the quantitative assessment of thrombin generation.

While this compound is utilized for thrombin activity, other chromogenic substrates, such as H-D-Phe-Pip-Arg-pNA·2HCl (S-2238), are also widely employed for thrombin determination and thrombin generation assays nih.govnih.govmdpi.com. The principle involves monitoring the amidolysis of the substrate, with the total amidolytic activity reflecting the combined activity of free thrombin and the alpha-2-macroglobulin-thrombin complex nih.gov. Mathematical models are then applied to calculate free thrombin generation curves nih.gov.

While this compound is a thrombin substrate, a structurally related chromogenic substrate, Z-D-Arg-Gly-Arg-pNA 2HCl (commonly known as S-2765), is a widely used and highly sensitive substrate for the determination of Factor Xa (FXa) activity diapharma.comcaymanchem.comcaymanchem.comasnailtech.com. FXa is a serine protease that plays a pivotal role in the coagulation cascade by activating prothrombin to thrombin diapharma.com.

The measurement principle involving S-2765 is based on a two-stage method. In the first stage, Factor X is activated to FXa. In the second stage, the generated FXa hydrolyzes the chromogenic substrate Z-D-Arg-Gly-Arg-pNA (S-2765), liberating pNA, which is then measured photometrically at 405 nm diapharma.com. The intensity of the color produced is directly proportional to the FXa activity in the sample diapharma.com.

S-2765 is particularly suitable for measuring FXa inhibition in various anticoagulation studies, including heparin anti-Xa assays (for unfractionated heparin and low molecular weight heparin) and antithrombin anti-Xa assays diapharma.comcaymanchem.comasnailtech.com. It is also applied in methods for the quantitative determination of direct Factor Xa inhibitors such as rivaroxaban, apixaban, and edoxaban (B1671109) asnailtech.com.

Table 1: Kinetic Activity of Human Factor Xa with Chromogenic Substrates

| Chromogenic Substrate | Activity (nkat/µg of human Factor Xa) |

| S-2222™ | 1.5 diapharma.com |

| S-2765™ | 4.4 diapharma.com |

This compound is not typically recognized as a primary or highly specific substrate for plasmin or other fibrinolytic enzymes. Research in fibrinolysis commonly employs other chromogenic substrates specifically designed for these enzymes. For instance, H-D-Val-Leu-Lys-pNA (S-2251) and pyroGlu-Phe-Lys-pNA (S-2403) are well-established chromogenic substrates for plasmin nih.govresearchgate.netnih.gov. The specificity of these substrates is crucial for accurately assessing the activity of particular enzymes within the complex fibrinolytic system.

This compound is not commonly used as a direct substrate for Factor XIIa (FXIIa) or in assays for C1 esterase inhibitor (C1-INH). For FXIIa activity, chromogenic substrates such as H-D-Pro-Phe-Arg-pNA·2HCl (S-2302 or S-2303) are typically employed nih.govmdpi.comresearchgate.netresearchgate.net. These substrates are cleaved by FXIIa, and the resulting pNA release is measured to quantify enzyme activity.

In the context of C1-INH, the assessment of its activity involves its inhibitory effect on C1s esterase. The chromogenic substrate used for measuring residual C1s esterase activity in C1-INH assays is C2H5CO-Lys(ϵ-Cbo)-Gly-Arg-pNA researchgate.netsysmex-ap.comdiapharma.com. C1-INH is a regulatory protein that inhibits several serine proteases, including those in the complement, kallikrein-kinin, coagulation, and fibrinolysis systems researchgate.netsysmex-ap.comdrugbank.com. The assay principle involves titrating C1-INH against an excess of C1-esterase, and the remaining C1-esterase activity is then determined using its specific chromogenic substrate researchgate.netsysmex-ap.com.

Microbial Protease Research Using this compound

Chromogenic substrates like this compound can also be applied in the characterization of proteases derived from microbial sources.

H-Gly-Arg-pNA (GR-pNA), which is structurally equivalent to this compound, has been identified as a substrate cleaved by a dipeptidyl peptidase from Porphyromonas gingivalis caymanchem.com. P. gingivalis is a Gram-negative anaerobic bacterium recognized as a key pathogen in chronic periodontitis, producing a range of virulence factors, including various proteases nih.govnih.gov. The cleavage of H-Gly-Arg-pNA by this bacterial dipeptidyl peptidase indicates its utility in characterizing the enzymatic specificities of such microbial enzymes caymanchem.com. This allows researchers to understand the proteolytic capabilities of bacterial pathogens, which contribute to their virulence and interaction with host tissues.

Table 2: Cleavage of H-Gly-Arg-pNA by Porphyromonas gingivalis Dipeptidyl Peptidase

| Substrate | Enzyme Source | Observed Activity |

| H-Gly-Arg-pNA | Porphyromonas gingivalis | Cleaved by dipeptidyl peptidase caymanchem.com |

Enzymological Studies of Fungal Proteases (e.g., from Hericium erinaceum, Flammulina velutipes)

Research on Exopeptidases in Food Microbiology (e.g., Lactobacillus helveticus)

In the field of food microbiology, particularly concerning the characterization of exopeptidases from Lactobacillus helveticus, a range of pNA-conjugated substrates has been instrumental in detailed biochemical and kinetic analyses. For example, studies on Lactobacillus helveticus ATCC 12046 have characterized enzymes like the proline-specific X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX) and the general aminopeptidase N (PepN) using substrates such as H-Ala-Pro-pNA, H-Arg-Pro-pNA, H-Gly-Pro-pNA·p-tosylate for PepX, and H-Arg-pNA·2HCl for PepN. plos.orgnih.gov While these investigations highlight the importance of chromogenic substrates in understanding the proteolytic system of Lactobacillus helveticus, direct research specifically employing this compound for these or other exopeptidases from Lactobacillus helveticus is not explicitly detailed in the available documentation.

Mammalian Protease Characterization with this compound

This compound serves as a valuable chromogenic substrate for characterizing a variety of mammalian proteases, enabling the quantification of their enzymatic activity through the release of p-nitroanilide. targetmol.com

Serine Protease Studies Beyond Coagulation

Beyond its known association with coagulation-related enzymes like thrombin, for which this compound can serve as a substrate, targetmol.com this compound is also utilized in the study of other mammalian serine proteases. H-Gly-L-Arg-pNA is recognized as a chromogenic substrate and a building block for developing test substrates for a diverse array of serine proteases. These include, but are not limited to, Trypsin and Matriptase. iris-biotech.de Trypsin, a pivotal digestive enzyme, and Matriptase, a type II transmembrane serine protease involved in various physiological and pathological processes (e.g., epithelial homeostasis, cancer progression), represent examples of mammalian serine proteases whose activities can be investigated using this compound or derivatives thereof. iris-biotech.denih.gov

Detailed Analysis of Aminopeptidase and Dipeptidyl Peptidase Activity

This compound is specifically recognized as a chromogenic substrate for dipeptidyl peptidases. It is cleaved by Dipeptidylpeptidase I (DPP I), also known as cathepsin C, and Dipeptidylpeptidase II (DPP II). iris-biotech.deglpbio.com These enzymes are exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. The use of this compound allows for the detailed analysis of the activity and specificity of these dipeptidyl peptidases, contributing to the understanding of their roles in protein processing and degradation. For instance, its application extends to the study of dipeptidyl peptidases from bacterial sources like Porphyromonas gingivalis. iris-biotech.de

Table 1: Mammalian Proteases Characterized with this compound

| Protease Class | Specific Enzyme Examples | Application/Role |

| 6.3.1. Serine Protease Studies Beyond Co Coagulation | Trypsin, Matriptase, Thrombin | Used as a chromogenic substrate and building block for assay development. targetmol.comiris-biotech.de |

| 6.3.2. Detailed Analysis of Aminopeptidase and Dipeptidyl Peptidase Activity | Dipeptidylpeptidase I (Cathepsin C), Dipeptidylpeptidase II, Porphyromonas gingivalis dipeptidyl peptidase | Serves as a chromogenic substrate for the direct measurement of their activity. iris-biotech.deglpbio.com |

Investigations into Novel Protease Targets for Enzyme Research

This compound plays a significant role in the broader field of enzyme research, particularly in the investigation and identification of novel protease targets. Its well-defined cleavage characteristics and the quantifiable pNA release make it an ideal starting material or a component in the design of more complex chromogenic substrates. iris-biotech.de This versatility allows researchers to synthesize tailored peptide sequences that mimic natural cleavage sites, thereby facilitating the discovery and characterization of previously unknown protease activities or the elucidation of substrate specificities for newly identified enzymes. The compound's application as a "key reagent" in drug discovery and development underscores its utility in exploring the intricate functions of enzymes and their implications in health and disease, paving the way for the identification of new therapeutic targets. nih.gov

Comparative Enzymological Studies with Other Chromogenic and Fluorogenic Substrates

Analysis of Relative Hydrolysis Rates and Substrate Specificity Profiles

The rate at which an enzyme hydrolyzes a substrate is a key indicator of the substrate's suitability for that enzyme. This is often quantified by the Michaelis-Menten constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the substrate's binding affinity, and the catalytic rate constant (k_cat), which represents the turnover number. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Comparative studies have shown that the hydrolysis rates of chromogenic substrates are highly dependent on the amino acid sequence and any N-terminal blocking groups. For trypsin-like proteases, which preferentially cleave after arginine (Arg) or lysine (B10760008) (Lys) residues, the P1 position is typically occupied by Arg. The residues at the P2 and P3 positions significantly influence the substrate's specificity and rate of hydrolysis by interacting with the corresponding S2 and S3 pockets of the enzyme.

For instance, studies comparing various p-nitroanilide (pNA) substrates have demonstrated how modifications to the peptide chain affect their interaction with enzymes like thrombin, plasmin, and urokinase. While specific kinetic data for H-Gly-Arg-Pna 2HCl is not always available in direct comparative tables, data for structurally similar substrates provide valuable insights. For example, the substrate Tos-Gly-Pro-Arg-pNA (Chromozym-TH) is readily hydrolyzed by thrombin, with a low K_m and high k_cat, indicating high affinity and rapid turnover. nih.gov In contrast, substrates with different P2 and P3 residues may be more specific for other proteases.

The following table provides a comparative overview of the hydrolysis of various chromogenic substrates by several serine proteases. It is important to note that assay conditions, such as pH and temperature, can significantly affect these rates.

Table 1: Comparative Hydrolysis of Chromogenic Substrates by Serine Proteases

| Substrate | Enzyme | Relative Hydrolysis Rate/Activity | Reference |

|---|---|---|---|

| Tos-Gly-Pro-Arg-pNA | Thrombin | High | nih.gov |

| D-Phe-Pip-Arg-pNA | Thrombin | High | nih.gov |

| N-Bz-Phe-Val-Arg-pNA | Thrombin | Moderate | nih.gov |

| H-D-Val-Leu-Lys-pNA | Plasmin | High | nih.gov |

| pyro-Glu-Gly-Arg-pNA | Urokinase | High | chromogenicsubstrates.com |

| N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | High | nih.gov |

| This compound | Trypsin-like enzymes | General Substrate | liwei-peptide.com |

Fluorogenic substrates, which release a fluorescent molecule upon cleavage, generally offer higher sensitivity than their chromogenic counterparts. pnas.org For example, substrates ending in 7-amino-4-methylcoumarin (B1665955) (AMC) often allow for the detection of lower enzyme concentrations. A comparison of a chromogenic substrate (H-β-Ala-Gly-Arg-pNA) and a fluorogenic substrate (Z-Gly-Gly-Arg-AMC) for thrombin revealed similar catalytic efficiencies (k_cat/K_m), although the individual kinetic parameters differed. nih.gov

Evaluation of Advantages and Limitations of this compound in Specific Enzymatic Systems

The choice of substrate for a particular enzymatic assay depends on a variety of factors, including the specific enzyme being studied, the required sensitivity, and practical considerations such as cost and ease of use. This compound presents a distinct profile of advantages and limitations.

Advantages:

Broad Specificity for Trypsin-like Proteases: Its simple dipeptide structure makes it a substrate for a range of enzymes that recognize Arg at the P1 position, such as trypsin, thrombin, and plasmin. liwei-peptide.com This can be advantageous for general protease activity screening.

Cost-Effectiveness: Compared to more complex synthetic peptides and fluorogenic substrates, this compound is generally more economical, making it suitable for routine assays and educational purposes.

Ease of Use: The spectrophotometric detection of the released p-nitroaniline is straightforward and does not require specialized equipment beyond a standard spectrophotometer or plate reader. liwei-peptide.com

Utility in Teaching: Its simple mechanism and the visible color change upon hydrolysis make it an excellent tool for demonstrating the principles of enzyme kinetics in an educational setting.

Limitations:

Low Specificity: The broad reactivity of this compound can be a significant disadvantage when studying a specific protease in a complex biological sample containing multiple trypsin-like enzymes, as it can lead to high background signal from off-target proteases. nih.gov

Lower Sensitivity: Chromogenic assays using pNA-based substrates are generally less sensitive than those using fluorogenic substrates. This can be a limiting factor when working with low enzyme concentrations. pnas.org

Inner Filter Effect: At high substrate or product concentrations, the absorbance of p-nitroaniline can lead to an inner filter effect, where the emitted light is reabsorbed by the solution, leading to non-linear kinetics.

Limited Information on Subsite Specificity: As a dipeptide, this compound provides limited information about the preferences of the enzyme at the P3 and P4 subsites, which are often crucial for high specificity.

The following table summarizes these advantages and limitations in the context of different enzymatic systems.

Table 2: Advantages and Limitations of this compound in Specific Enzymatic Systems

| Enzymatic System | Advantages | Limitations |

|---|---|---|

| Purified Trypsin | Cost-effective, easy to monitor kinetics | May not be the most sensitive option |

| Thrombin in Plasma | Simple screening tool | Lack of specificity, interference from other proteases |

| Urokinase Research | Basic activity measurements | Less sensitive than fluorogenic alternatives, provides limited specificity data |

| Educational Laboratory | Excellent for demonstrating enzyme kinetics | Not suitable for advanced research requiring high specificity |

Principles of Rational Substrate Design Based on Comparative Biochemical Data

The development of highly specific and efficient enzyme substrates is a key aspect of protease research, enabling the development of diagnostic assays and therapeutic inhibitors. The principles of rational substrate design are heavily reliant on comparative biochemical data obtained from a wide range of substrates, from simple ones like this compound to more complex ones.

The core principle of rational substrate design is to create a molecule that optimally fits the active site of the target enzyme while being a poor substrate for other, related enzymes. This is achieved by systematically modifying the substrate's structure and evaluating the impact on its kinetic parameters.

P1 Residue Optimization: For trypsin-like proteases, the P1 residue is typically Arg or Lys. The choice between these can already confer some degree of specificity.

P2-P4 Residue Variation: The amino acids at the P2, P3, and P4 positions are critical for specificity. By synthesizing and testing a library of substrates with different residues at these positions, researchers can map the preferences of the enzyme's S2-S4 subsites. nih.gov For example, the high affinity of Tos-Gly-Pro-Arg-pNA for thrombin is due to the favorable interaction of the Pro residue at P2 with a specific pocket in the thrombin active site. nih.gov

Introduction of Unnatural Amino Acids: To further enhance specificity and improve properties like solubility or stability, unnatural amino acids can be incorporated into the peptide chain. nih.gov

Reporter Group Selection: The choice of the reporter group (chromophore or fluorophore) is also a key design element. While p-nitroaniline is a common chromophore, the evolution of substrate design has led to the development of various fluorophores like AMC and rhodamine derivatives, which offer enhanced sensitivity and different spectral properties. researchgate.netnih.gov

The data obtained from simple, broad-specificity substrates like this compound provide a baseline for these design efforts. By understanding how a simple dipeptide is hydrolyzed, researchers can incrementally build complexity to achieve the desired specificity and sensitivity. For instance, if this compound is found to be a substrate for a newly discovered protease, this provides the initial P1 and P2 information, which can then be expanded upon by creating a library of substrates with variations at the P3 and P4 positions to identify the optimal sequence for that specific enzyme. This iterative process of design, synthesis, and kinetic analysis is the foundation of modern substrate development. nih.gov

Q & A

Q. How is H-Gly-Arg-PNA 2HCl used to quantify thrombin activity in enzyme assays?

this compound is a chromogenic substrate where thrombin cleaves the p-nitroaniline (pNA) group, releasing a yellow chromophore detectable at 405 nm. Methodological steps include:

- Substrate preparation : Dissolve in aqueous buffers (e.g., Tris-HCl, pH 8.4) at 1–5 mM .

- Reaction setup : Mix thrombin with substrate in a 96-well plate, incubate at 37°C, and measure absorbance every 30 seconds for 10 minutes.

- Data normalization : Calculate enzyme activity (units/mL) using the extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹) .

- Controls : Include blank reactions (substrate-only) to subtract background absorbance .

Q. What factors influence the reproducibility of this compound-based assays?

Key factors include:

- Substrate purity : Ensure ≥95% purity via HPLC to avoid contaminants that alter kinetic parameters .

- Buffer composition : Ionic strength (e.g., 150 mM NaCl) and pH (7.4–8.4) affect thrombin-substrate binding .

- Temperature stability : Pre-equilibrate reagents to 37°C to minimize reaction variability .

Q. How do researchers validate the specificity of this compound for thrombin over other proteases?

Perform cross-reactivity tests with related serine proteases (e.g., trypsin, factor Xa):

- Selective inhibition : Use thrombin-specific inhibitors (e.g., hirudin) to confirm signal suppression .

- Kinetic analysis : Compare Michaelis-Menten constants (Km) across enzymes. For this compound, thrombin typically exhibits Km ≈ 0.1 mM, while trypsin shows 10-fold lower affinity .

Advanced Research Questions

Q. How can discrepancies in thrombin activity measurements using this compound be resolved?

Contradictions often arise from:

- Substrate lot variability : Validate each batch via mass spectrometry to confirm structural integrity (e.g., unhydrolyzed pNA group) .

- Interfering substances : Test for heparin or fibrinogen in samples, which bind thrombin and reduce free enzyme availability .

- Data normalization : Use internal standards (e.g., purified thrombin controls) to correct for instrument drift .

Q. What experimental designs are optimal for studying thrombin inhibition kinetics with this compound?

A robust approach involves:

- Pre-incubation protocol : Mix thrombin with inhibitors (e.g., dabigatran) for 10 minutes before adding substrate to measure IC₅₀ values .

- Time-resolved kinetics : Monitor progress curves under pseudo-first-order conditions ([S] ≪ Km) to determine inhibition mechanism (competitive vs. non-competitive) .

- Multiplex assays : Pair this compound with fluorogenic substrates (e.g., H-Arg-AMC·2HCl) to compare inhibition profiles across substrates .

Q. How can this compound synthesis be optimized for high-purity research applications?

Key synthesis improvements include:

- Coupling reagents : Use HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) to enhance peptide bond formation between Gly-Arg and pNA .

- Purification steps : Apply reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients to isolate >98% pure product .

- Stability testing : Lyophilize the final product and store at -20°C to prevent hydrolysis of the pNA group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.